

Review of oleyl chloride in organic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oleyl chloride*

Cat. No.: *B1353179*

[Get Quote](#)

An In-depth Technical Guide to **Oleyl Chloride** in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Oleyl chloride, the acyl chloride derivative of oleic acid, is a highly valuable and reactive intermediate in organic synthesis. Its unique structure, featuring a long C18 hydrocarbon chain with a cis-double bond and a terminal acyl chloride functional group, makes it a critical building block for introducing lipophilic properties into a wide range of molecules. This guide provides a comprehensive technical overview of **oleyl chloride**, including its properties, synthesis, key reactions, and experimental protocols, tailored for professionals in research and development.

Properties of Oleyl Chloride

Oleyl chloride is a colorless to pale yellow or brown liquid with a pungent odor characteristic of acyl chlorides.^{[1][2]} It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture, hydrolyzing to oleic acid and hydrochloric acid upon contact with water.^{[1][3][4]} This reactivity necessitates careful handling and storage under inert, anhydrous conditions.^[1] It is soluble in common organic solvents like chloroform, ether, and toluene but insoluble in water.^{[2][3]}

Table 1: Physical and Chemical Properties of **Oleyl Chloride**

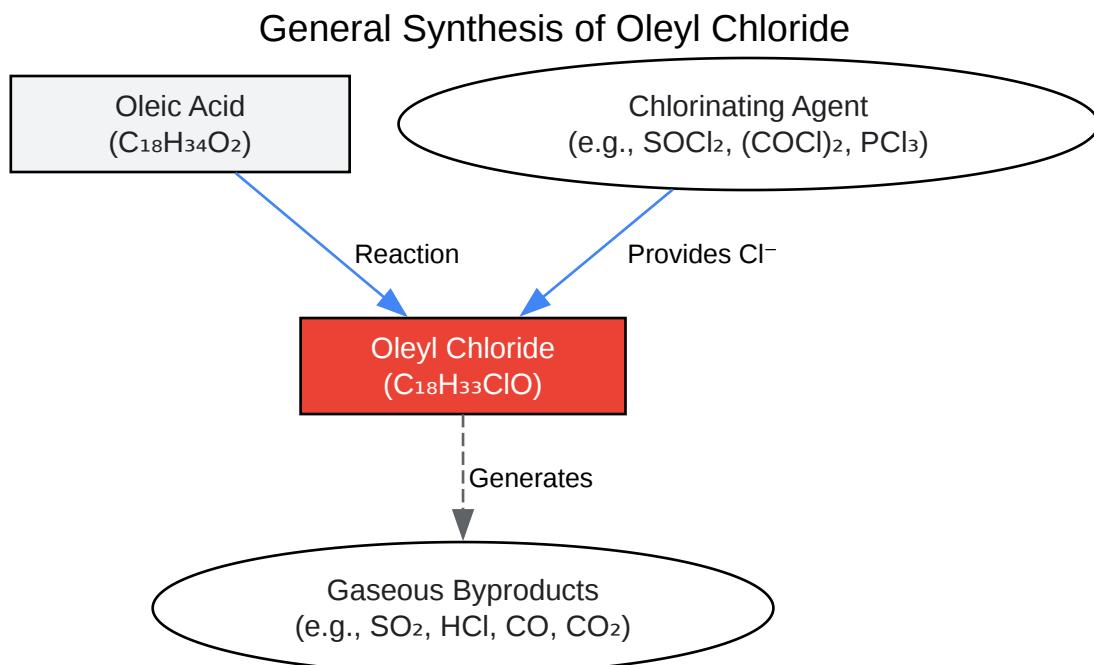
Property	Value	Source(s)
IUPAC Name	(9Z)-Octadec-9-enoyl chloride	[5]
Synonyms	Oleic acid chloride, cis-9-Octadecenoyl chloride	[2]
CAS Number	112-77-6	[6]
Molecular Formula	C ₁₈ H ₃₃ ClO	[7]
Molecular Weight	300.91 g/mol	[6] [7]
Appearance	Colorless to pale yellow/orange/brown liquid/oil	[1] [2] [3] [6]
Density	~0.91 g/mL at 25 °C	[7] [8]
Boiling Point	193 °C / 4 mmHg; 199-201 °C / 11 mmHg	[6] [8]
Refractive Index	n _{20/D} 1.463	[7] [8]
Solubility	Soluble in organic solvents (ether, chloroform); Insoluble in water	[1] [3]
Stability	Moisture-sensitive; stable under recommended storage conditions	[3] [9]

Synthesis of Oleyl Chloride

The primary route for synthesizing **oleyl chloride** is through the chlorination of its precursor, oleic acid. Various chlorinating agents can be employed, each with distinct advantages regarding yield, purity, and reaction conditions.

Table 2: Comparison of **Oleyl Chloride** Synthesis Methods from Oleic Acid

Chlorinating Agent	Reaction Conditions	Yield (%)	Purity (%)	Key Advantages & Notes	Source(s)
Thionyl Chloride (SOCl_2)	Tangential reactor, 35-min residence	97-99	~89+	Near-quantitative yield, minimal isomerization.	[3] [10] [10]
Oxalyl Chloride	Hexane or Toluene solvent, 25-55°C	~86	High	High yield reported, but oxalyl chloride is more expensive.	[10] [10]
Phosphorus Trichloride (PCl_3)	25-33°C → 55°C, 4 hours	~60	Variable	Economical and suitable for industrial scale, but yield is lower.	[3] [10] [11] [10]
Triphosgene (Solid Phosgene)	DMF catalyst, 40-80°C, 0.5-8h	≤95	High	Milder conditions, high selectivity, and safer to handle than phosgene gas.	[3] [11]


Experimental Protocols for Synthesis

Protocol 1: Synthesis using Thionyl Chloride (High Yield Method) This protocol is adapted from a procedure in Organic Syntheses, which utilizes a tangential apparatus for continuous reaction and removal of byproducts.[\[10\]](#)

- Apparatus Setup: Assemble a tangential reaction column with a dropping funnel and a receiver flask connected to a distillation setup. The column should be pre-filled with thionyl chloride vapor by starting the distillation.[10]
- Reaction: Place 70 g (0.25 mole) of oleic acid in the dropping funnel. Add the oleic acid dropwise into the top of the thionyl chloride-filled column over approximately 35 minutes.[10]
- Work-up: The product collects in the receiver. To remove excess thionyl chloride, the collected product is heated on a steam bath under reduced pressure.[10]
- Purification: The crude residue (72-74 g, 97-99% yield) is suitable for most applications. For higher purity, it can be distilled under very low pressure (b.p. 99–109°C / 25 µ).[10]

Protocol 2: Synthesis using Oxalyl Chloride This method is a common laboratory-scale procedure.

- Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 g of oleic acid in 10 mL of an anhydrous solvent like hexane or toluene.
- Addition of Reagent: Slowly add 2.0 mL of oxalyl chloride to the solution. The reaction will evolve gas (CO₂ and CO), so ensure proper ventilation.
- Reaction: Stir the mixture at room temperature for 1.5 - 2 hours. The reaction can be gently heated to 50-55°C for 1 hour to ensure completion.
- Isolation: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the desired **oleyl chloride** as a colorless oil.

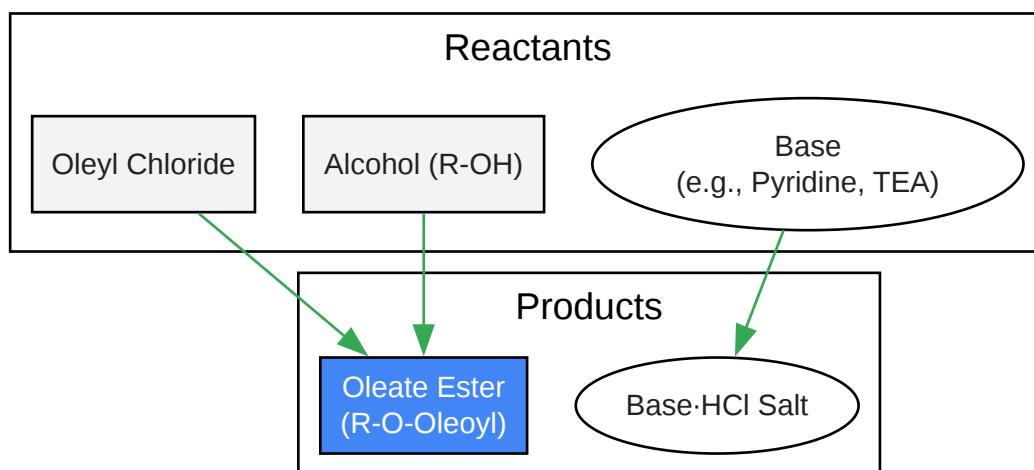
[Click to download full resolution via product page](#)

Caption: Synthesis of **Oleyl Chloride** from Oleic Acid.

Key Reactions of Oleyl Chloride

The high electrophilicity of the acyl chloride functional group makes **oleyl chloride** an excellent substrate for nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility in synthesizing a variety of derivatives.[12][13]

A. Esterification


Oleyl chloride readily reacts with alcohols and phenols to form oleate esters. These esters have widespread applications as surfactants, emulsifiers, lubricants, and have been investigated for pharmaceutical purposes, such as in the synthesis of solanesyl oleate and chlorogenic oleate.[3]

Protocol 3: General Procedure for Esterification

- Reaction Setup: In a dry flask under an inert atmosphere, dissolve the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DCM).

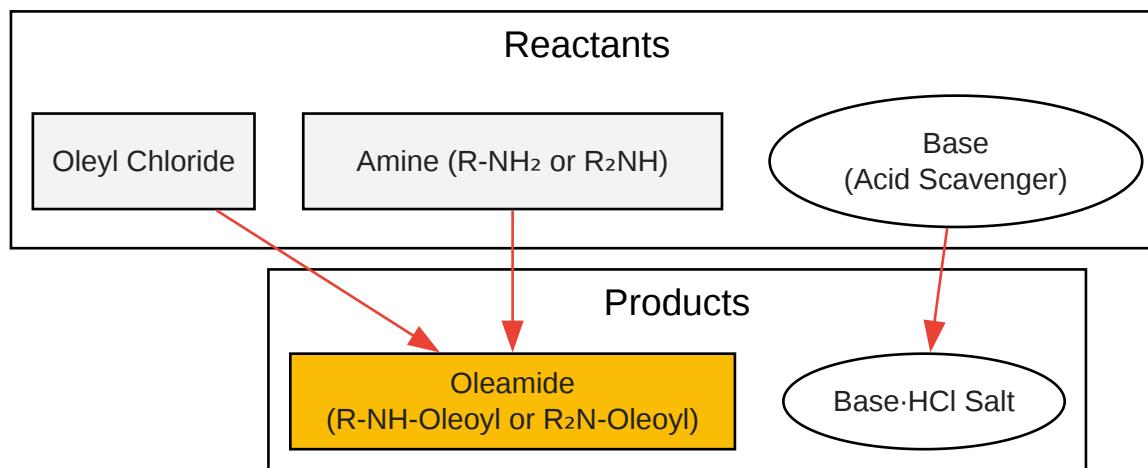
- Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (typically 1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl byproduct.
- Acylation: Cool the mixture in an ice bath (0 °C). Slowly add **oleyl chloride** (1.0-1.2 equivalents) dropwise to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC.
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude ester product using column chromatography.

Esterification using Oleyl Chloride

[Click to download full resolution via product page](#)

Caption: General pathway for oleate ester synthesis.

B. Amidation


The reaction of **oleyl chloride** with primary or secondary amines produces oleamides. These compounds are important in various industrial applications, including as slip agents for

polymers.[\[14\]](#) The reaction with ammonia or primary amines can be very intense and difficult to control, sometimes leading to side reactions.[\[15\]](#)

Protocol 4: General Procedure for Amidation This protocol is adapted from the Schotten-Baumann reaction conditions.[\[16\]](#)

- Reaction Setup: Dissolve the amine (primary or secondary) in a suitable aprotic solvent (e.g., THF, DCM).
- Base Addition: Add a base (e.g., triethylamine, pyridine, or an aqueous solution of NaOH) to neutralize the HCl formed during the reaction. For less reactive amines, stronger, non-nucleophilic bases may be required.
- Acylation: Cool the solution to 0 °C. Add **oleyl chloride** dropwise while stirring vigorously. The reaction is often rapid and exothermic.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
- Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., NaHCO₃ solution), and finally with brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be further purified by recrystallization or column chromatography.

Amidation using Oleyl Chloride

[Click to download full resolution via product page](#)

Caption: General pathway for oleamide synthesis.

Applications in Research and Development

The versatility of **oleyl chloride** makes it a crucial intermediate in several high-value sectors:

- **Surfactants and Emulsifiers:** **Oleyl chloride** is a key starting material for producing a wide range of non-ionic surfactants used in detergents, cosmetics, and industrial formulations.[6] [11]
- **Pharmaceuticals and Drug Delivery:** It is used to introduce the long, lipophilic oleyl chain into drug molecules.[1][12] This modification can enhance a drug's solubility in lipid membranes, improve bioavailability, and facilitate its incorporation into drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[6][17]
- **Cosmetic Formulations:** Derivatives of **oleyl chloride** function as emollients and emulsifying agents in skin and hair care products, improving product texture, stability, and moisture retention.[6][13]
- **Biochemical Research:** As a derivative of oleic acid, it is used in studies related to lipid metabolism and the synthesis of bioactive lipids like oleamide, a lipid messenger involved in sleep regulation.[3][18]

- Polymer and Materials Science: It is used to chemically modify materials like jute fibers and cellulose to impart hydrophobicity and other desirable properties.[3][8]

Safety and Handling

Oleyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[1] [19]

- Hazards: Causes severe skin burns and eye damage.[19] It is a lachrymator and is highly irritating to the respiratory tract upon inhalation.[1] Its high reactivity with water and other nucleophiles can lead to vigorous reactions.
- Handling: All manipulations should be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[2][19]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[1][19] Containers must be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[1]
- Spills: In case of a spill, neutralize the area with a weak base like soda ash or sodium bicarbonate before absorbing with an inert material.[20] Do not use water to clean up a spill, as this will generate corrosive HCl gas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Page loading... [guidechem.com]
2. vandemark.com [vandemark.com]
3. Buy Oleyl chloride (EVT-334935) | 16507-61-2 [evitachem.com]
4. CAS 112-77-6: oleoyl chloride | CymitQuimica [cymitquimica.com]

- 5. Oleoyl chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. OLEOYL CHLORIDE | 112-77-6 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. ijnc.ir [ijnc.ir]
- 15. CN104193641A - Normal pressure synthesis method of oleamide - Google Patents [patents.google.com]
- 16. Amide Synthesis [fishersci.se]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. chempak.net [chempak.net]
- To cite this document: BenchChem. [Review of oleyl chloride in organic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353179#review-of-oleyl-chloride-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com